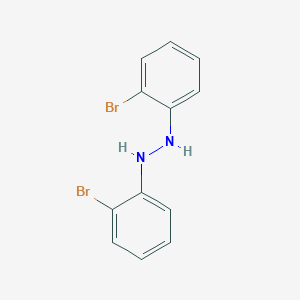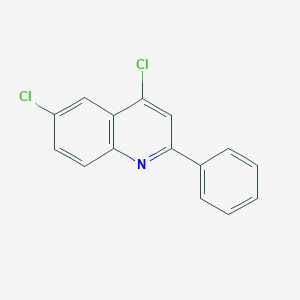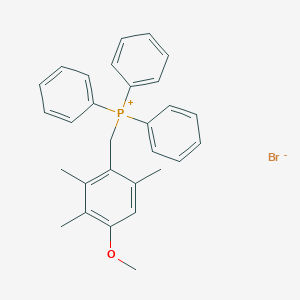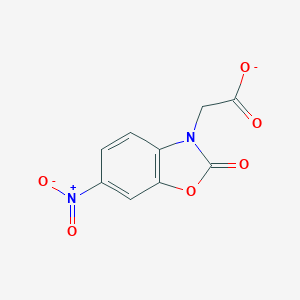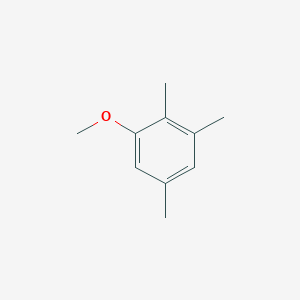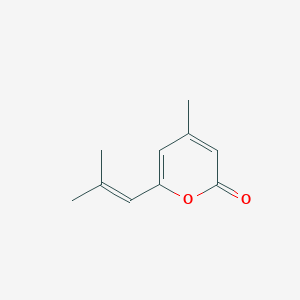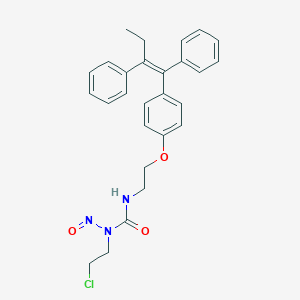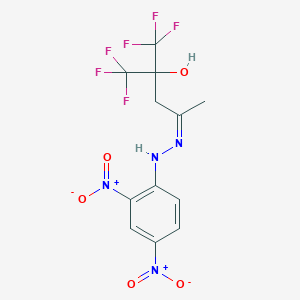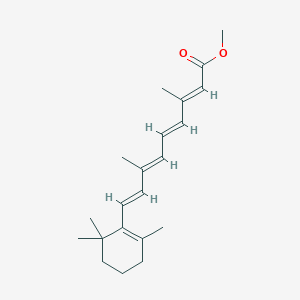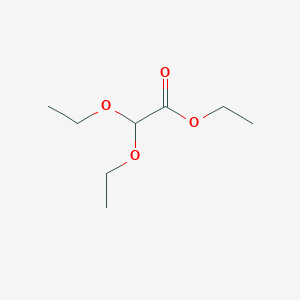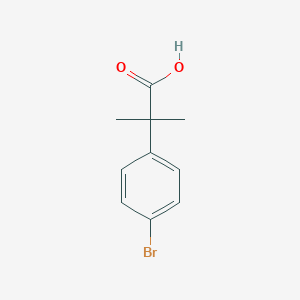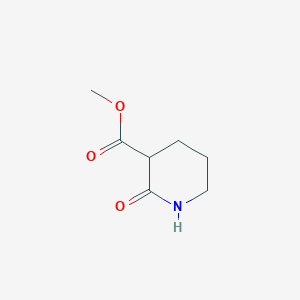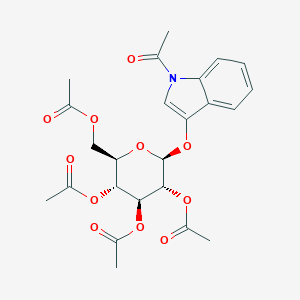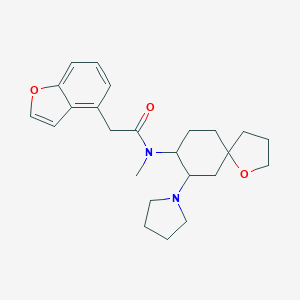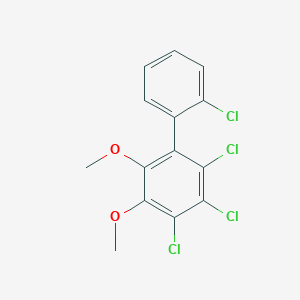
1,1'-Biphenyl, tetrachlorodimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
‘1,1'-Biphenyl, tetrachlorodimethoxy-' is a chemical compound with the molecular formula C16H10Cl4O2. It is a colorless crystalline solid that is soluble in organic solvents. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of ‘1,1'-Biphenyl, tetrachlorodimethoxy-' is not fully understood. However, it is believed to exert its antitumor activity through the inhibition of DNA synthesis and cell division. It has also been suggested that it may induce apoptosis in cancer cells. The antimicrobial activity of ‘1,1'-Biphenyl, tetrachlorodimethoxy-' is believed to be due to its ability to disrupt bacterial cell membranes.
Effets Biochimiques Et Physiologiques
‘1,1'-Biphenyl, tetrachlorodimethoxy-' has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In addition, ‘1,1'-Biphenyl, tetrachlorodimethoxy-' has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ‘1,1'-Biphenyl, tetrachlorodimethoxy-' in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. This makes it a useful tool for studying the mechanisms of cancer and bacterial growth. However, one limitation of ‘1,1'-Biphenyl, tetrachlorodimethoxy-' is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.
Orientations Futures
There are many potential future directions for the study of ‘1,1'-Biphenyl, tetrachlorodimethoxy-'. One area of research could focus on the development of new cancer therapies based on the compound's antitumor activity. Another area of research could focus on the development of new antibiotics based on the compound's antimicrobial properties. Additionally, ‘1,1'-Biphenyl, tetrachlorodimethoxy-' could be studied for its potential use in the development of new materials, such as liquid crystals and polymers. Further research is needed to fully understand the potential applications of this compound.
In conclusion, ‘1,1'-Biphenyl, tetrachlorodimethoxy-' is a promising compound with potential applications in various fields of scientific research. Its unique properties and potential applications make it an important area of study for researchers in the future.
Méthodes De Synthèse
The synthesis of ‘1,1'-Biphenyl, tetrachlorodimethoxy-' involves the reaction of 1,1'-Biphenyl-4,4'-dicarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with methoxychlor. The final product is obtained by the reaction of the intermediate with sodium methoxide. This synthesis method has been well-established and is widely used in the production of ‘1,1'-Biphenyl, tetrachlorodimethoxy-' for scientific research purposes.
Applications De Recherche Scientifique
‘1,1'-Biphenyl, tetrachlorodimethoxy-' has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, it has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. ‘1,1'-Biphenyl, tetrachlorodimethoxy-' has also been studied for its potential use in the development of new materials, such as liquid crystals and polymers.
Propriétés
Numéro CAS |
107843-95-8 |
|---|---|
Nom du produit |
1,1'-Biphenyl, tetrachlorodimethoxy- |
Formule moléculaire |
C14H10Cl4O2 |
Poids moléculaire |
352 g/mol |
Nom IUPAC |
1,2,3-trichloro-4-(2-chlorophenyl)-5,6-dimethoxybenzene |
InChI |
InChI=1S/C14H10Cl4O2/c1-19-13-9(7-5-3-4-6-8(7)15)10(16)11(17)12(18)14(13)20-2/h3-6H,1-2H3 |
Clé InChI |
IPHVCCXKFMRAOG-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1OC)Cl)Cl)Cl)C2=CC=CC=C2Cl |
SMILES canonique |
COC1=C(C(=C(C(=C1OC)Cl)Cl)Cl)C2=CC=CC=C2Cl |
Autres numéros CAS |
107843-95-8 |
Synonymes |
Tetrachlorodimethoxy-1,1'-biphenyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



